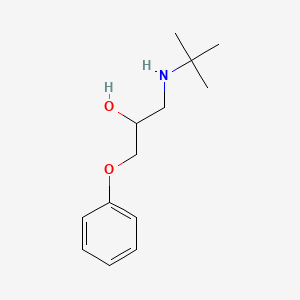

1-(Tert-butylamino)-3-phenoxypropan-2-ol

Description

Contextualization of Substituted Propanolamines within Contemporary Chemical and Biomedical Research

Substituted propanolamines are a class of amino alcohols that serve as a foundational scaffold in medicinal chemistry. wikipedia.orgwikipedia.org Their structure, featuring a three-carbon backbone with hydroxyl and amino groups, is amenable to a wide array of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical and pharmacological properties, making them ideal candidates for drug design.

Within this class, aryloxypropanolamines are particularly prominent. wikipedia.orgoup.com This subclass, characterized by an aryloxy group connected to the propanolamine (B44665) core via an oxymethylene bridge, forms the chemical basis for the vast majority of clinically used beta-adrenergic receptor antagonists, commonly known as beta-blockers. wikipedia.orgresearchgate.net These drugs are indispensable in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. nih.govdrugbank.com The academic and pharmaceutical research surrounding these compounds remains active, focusing on developing new agents with improved receptor selectivity and novel pharmacological profiles.

Academic Significance of 1-(Tert-butylamino)-3-phenoxypropan-2-ol as a Research Probe

The compound 1-(tert-butylamino)-3-phenoxypropan-2-ol is a quintessential aryloxypropanolamine. Its academic importance lies not in its direct therapeutic application, but in its role as a structural analog, synthetic intermediate, and research probe. It contains the key pharmacophoric elements common to many beta-blockers: a secondary amine with a bulky tert-butyl group, a hydroxyl group on the second carbon of the propane (B168953) chain, and an aryloxy moiety. oup.com

In research, this compound can be used to investigate structure-activity relationships (SAR). nih.govnih.govdrugdesign.org By systematically modifying its phenoxy ring or the substituent on the amino group, chemists can probe the specific interactions between the molecule and its biological target, such as the beta-adrenergic receptor. Furthermore, it serves as a crucial building block or intermediate in the synthesis of more complex molecules and potential drug candidates. researchgate.netmdpi.com The synthesis and chiral resolution of such compounds are active areas of research, aiming to develop more efficient and stereoselective methods for producing enantiomerically pure pharmaceuticals. researchgate.netmdpi.com

Table 1: Physicochemical Properties of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.316 g/mol |

| InChI Key | DTCRATFVXVJSBT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC(O)COc1ccccc1 |

Data sourced from J-GLOBAL. jst.go.jp

Historical Trajectories and Evolution of Research Pertaining to Structurally Related Compounds

The history of compounds related to 1-(tert-butylamino)-3-phenoxypropan-2-ol is intrinsically linked to the development of beta-blockers. wikipedia.org This pharmacological revolution began in the late 1950s and early 1960s with the work of Sir James Black. nih.gov His research was based on the concept proposed by Raymond P. Ahlquist in 1948, who identified two distinct types of adrenergic receptors, α and β. wikipedia.org Black hypothesized that blocking the β-receptors could reduce the heart's oxygen demand, thereby treating angina.

This led to the discovery of the first clinically useful beta-blockers. The initial compounds, such as dichloroisoproterenol, were phenylethanolamine derivatives. wikipedia.org However, a significant breakthrough occurred with the introduction of an oxymethylene bridge into the side chain, leading to the more potent aryloxypropanolamine class. wikipedia.org Propranolol (B1214883), launched in 1965, was a landmark aryloxypropanolamine that became a first-line treatment for a range of cardiovascular conditions. wikipedia.org

Subsequent research evolved from non-selective beta-blockers that antagonized both β1 and β2 receptors, to cardioselective agents that primarily target β1 receptors in the heart, and eventually to third-generation compounds with additional vasodilating properties. This progression reflects an increasingly sophisticated understanding of adrenergic receptor pharmacology and a continuous effort to improve therapeutic outcomes. The study of fundamental structures like 1-(tert-butylamino)-3-phenoxypropan-2-ol continues to support this field by providing model systems for exploring new synthetic strategies and biological interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-(Tert-butylamino)-3-phenoxypropan-2-ol |

| Dichloroisoproterenol |

Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRATFVXVJSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874496 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64980-40-1 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathway Analysis

Development of Novel Synthetic Routes for 1-(Tert-butylamino)-3-phenoxypropan-2-ol

Chemo- and Regioselective Synthesis Strategies for Complex Intermediates

The synthesis of the key intermediate, 1-phenoxy-2,3-epoxypropane, is typically achieved through the reaction of phenol (B47542) with epichlorohydrin (B41342) under basic conditions. The primary challenge in the subsequent aminolysis step is achieving high regioselectivity. The epoxide ring has two electrophilic carbon atoms, and nucleophilic attack by tert-butylamine (B42293) can theoretically occur at either C2 or C3.

The reaction is governed by the SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. ppor.az In the case of 1-phenoxy-2,3-epoxypropane, the terminal C3 is significantly less hindered than the C2 carbon, leading to a strong preference for the formation of the desired 1-(tert-butylamino)-3-phenoxypropan-2-ol isomer. The bulky nature of the tert-butylamine nucleophile further enhances this selectivity, disfavoring attack at the more sterically encumbered C2 position. Studies on related systems have shown that under neutral or basic conditions, the reaction proceeds with high regioselectivity, yielding almost exclusively the product resulting from attack at the terminal carbon. jsynthchem.com

Another key aspect of chemoselectivity is preventing the dialkylation of the primary amine. Using a suitable molar ratio of the reactants, typically with the amine in excess, can suppress the formation of the secondary amine byproduct where a second epoxide molecule reacts with the newly formed secondary amine.

Application of Catalytic and Organocatalytic Approaches in the Synthesis of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

To enhance reaction rates and improve efficiency, various catalytic systems have been explored for the aminolysis of epoxides. Lewis acids are effective catalysts as they coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. mdpi.com Yttrium chloride (YCl3), for instance, has been shown to be a highly effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions, leading to high conversions and excellent regioselectivity. mdpi.com The plausible mechanism involves the activation of the epoxide ring through interaction with the Lewis acidic metal center, facilitating the nucleophilic attack by the amine. mdpi.com

Organocatalysis has also emerged as a powerful tool. While specific studies on 1-(tert-butylamino)-3-phenoxypropan-2-ol are limited, research on analogous β-blockers has demonstrated the utility of organocatalysts. For example, chiral sulfinamide-based organocatalysts have been employed for the asymmetric ring-opening of meso-epoxides with anilines, achieving high yields and excellent enantioselectivity. Such approaches could be adapted for the enantioselective synthesis of specific stereoisomers of 1-(tert-butylamino)-3-phenoxypropan-2-ol.

The following table summarizes the impact of different catalytic approaches on the synthesis of β-amino alcohols, which is the class of compounds to which 1-(tert-butylamino)-3-phenoxypropan-2-ol belongs.

| Catalyst System | Reaction Conditions | Key Advantages |

| None (Thermal) | High temperature, neat or in solvent | Simple, avoids catalyst contamination |

| Lewis Acids (e.g., YCl3) | Room temperature, solvent-free | High conversion, high regioselectivity, mild conditions mdpi.com |

| Organocatalysts | Varies (e.g., room temp.) | Metal-free, potential for asymmetry |

Implementation of Sustainable and Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of 1-(tert-butylamino)-3-phenoxypropan-2-ol synthesis, green chemistry principles are being applied to reduce environmental impact. chemijournal.comresearchgate.net

A significant advancement is the use of environmentally benign solvents. Water has been investigated as a solvent for the aminolysis of epoxides, offering a cheap, non-toxic, and non-flammable reaction medium. ppor.az Remarkably, high selectivity and excellent yields have been achieved for the synthesis of β-amino alcohols in water without the need for any catalyst. ppor.az Another approach is the use of polar mixed solvent systems, such as DMF/H₂O, which can also promote the reaction efficiently in the absence of a catalyst. organic-chemistry.org

Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying product purification. Several catalytic systems, including the aforementioned YCl3, have been successfully employed under solvent-free conditions. mdpi.com These methods align with the principles of atom economy and waste reduction, making the synthesis more sustainable.

Mechanistic Investigations of Key Synthetic Transformations Involving 1-(Tert-butylamino)-3-phenoxypropan-2-ol Precursors

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis and controlling the outcome. The key transformation is the nucleophilic ring-opening of 1-phenoxy-2,3-epoxypropane.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The aminolysis of epoxides is generally considered to follow second-order kinetics, being first order in both the epoxide and the amine. The rate of the reaction is influenced by several factors, including the nature of the amine, the solvent, temperature, and the presence of a catalyst. The steric hindrance of the tert-butylamine nucleophile, while beneficial for regioselectivity, can result in slower reaction kinetics compared to less hindered primary amines.

Identification and Characterization of Transient Reaction Intermediates

In the absence of a catalyst, the reaction proceeds via a direct SN2 attack of the amine on the epoxide. The transition state involves the simultaneous breaking of the C-O bond of the epoxide and the formation of the C-N bond.

When a Lewis acid catalyst is used, a transient intermediate is formed where the catalyst is coordinated to the epoxide oxygen. mdpi.com This coordination polarizes the C-O bond, increasing the electrophilicity of the carbon atoms and making them more susceptible to nucleophilic attack. For unsymmetrical epoxides like 1-phenoxy-2,3-epoxypropane, this Lewis acid activation can introduce a degree of SN1 character to the reaction, where a partial positive charge develops on the carbon atom. However, due to the instability of a primary carbocation, the mechanism remains predominantly SN2-like, with the nucleophilic attack directed at the less hindered carbon. mdpi.com

Advanced spectroscopic techniques, such as in-situ NMR, could potentially be used to observe and characterize these transient Lewis acid-epoxide complexes or other short-lived intermediates, providing direct evidence for the proposed mechanistic pathways. However, such specific studies on the 1-(tert-butylamino)-3-phenoxypropan-2-ol synthesis have not been widely reported.

Stereoselective Synthesis and Chiral Resolution of 1-(Tert-butylamino)-3-phenoxypropan-2-ol Enantiomers

The synthesis of enantiomerically pure 1-(tert-butylamino)-3-phenoxypropan-2-ol is of significant interest due to the stereospecific nature of its biological activity, a common feature among beta-adrenergic blockers. The desired therapeutic effects are often associated with a single enantiomer, necessitating advanced synthetic strategies to produce optically pure forms. These strategies can be broadly categorized into two main approaches: direct asymmetric synthesis to selectively create the desired enantiomer, and the resolution of a racemic mixture.

Development of Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. For structurally similar compounds in the aryloxypropanolamine class, such as other beta-blockers, a key strategy involves the asymmetric synthesis of a chiral epoxide intermediate, which is then opened by the appropriate amine.

A prominent example of this approach is the hydrolytic kinetic resolution (HKR) of terminal epoxides, a method that can be applied to the synthesis of the chiral precursors of 1-(tert-butylamino)-3-phenoxypropan-2-ol. This methodology has been successfully used in the synthesis of (S)-atenolol, a structurally related beta-blocker. In this process, a racemic terminal epoxide, such as 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, is treated with a chiral catalyst. The (R,R)-salen Co(III) complex is a highly effective catalyst for this purpose. nih.gov This catalyst facilitates the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the other unreacted and in high enantiomeric purity. nih.gov

For the synthesis of (S)-1-(tert-butylamino)-3-phenoxypropan-2-ol, a similar strategy would involve the kinetic resolution of racemic 1-phenoxy-2,3-epoxypropane. The (R)-epoxide would be selectively hydrolyzed by the chiral catalyst, allowing the unreacted (S)-1-phenoxy-2,3-epoxypropane to be isolated with high enantiomeric excess. This enantiomerically enriched epoxide can then be reacted with tert-butylamine to yield the target compound, (S)-1-(tert-butylamino)-3-phenoxypropan-2-ol, with high optical purity. This method is advantageous as it can be performed at room temperature and has shown excellent enantioselectivity, making it suitable for large-scale production. nih.gov

Another strategy involves the desymmetrization of glycerol (B35011) to create a chiral synthon. This approach has been used for the asymmetric synthesis of (S)-propranolol and (S)-naftopidil. scielo.br This method uses a readily available chiral starting material, such as camphorsulfonamide, to create a chiral spiroketal from glycerol. scielo.br Subsequent chemical transformations, including Mitsunobu reaction for ether formation and regioselective ring-opening of an epoxide intermediate with an amine, lead to the desired enantiomerically pure product. scielo.br

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

The classical method for separating enantiomers is through chiral resolution, which involves the formation of diastereomeric salts. Since 1-(tert-butylamino)-3-phenoxypropan-2-ol is a basic compound, it can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ceon.rs

A variety of chiral acids can be used as resolving agents, including tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. ceon.rslibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation and is often determined empirically.

A successful example of this method within the beta-blocker family is the resolution of racemic propranolol (B1214883) using dehydroabietic acid (DHAA) as the resolving agent. nih.gov In this process, racemic propranolol is reacted with DHAA in methanol. The resulting diastereomeric salts are then separated by crystallization. The efficiency of this resolution was optimized by adjusting key parameters, including the molar ratio of the resolving agent to the racemate, the volume of the solvent, and the crystallization temperature. nih.gov Optimal conditions were found to be a DHAA to (R,S)-propranolol molar ratio of 1.1, a solvent to racemate ratio of 16.2 mL/g, and a crystallization temperature of -5 °C. nih.gov Under these conditions, (S)-propranolol was obtained with high optical purity (94.8%) and a good yield (72.2%). nih.gov A similar approach using a suitable chiral acid could be applied to resolve racemic 1-(tert-butylamino)-3-phenoxypropan-2-ol.

The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by cooling to induce crystallization of the less soluble diastereomeric salt. This salt is then isolated by filtration. The optically pure amine is subsequently liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.

| Resolving Agent | Target Compound | Solvent | Key Parameters Optimized | Outcome |

| Dehydroabietic acid (DHAA) | (R,S)-Propranolol | Methanol | Molar ratio, solvent volume, temperature | (S)-Propranolol with 94.8% optical purity and 72.2% yield |

Enzymatic and Chromatographic Techniques for Enantiomeric Separation

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to classical chemical resolution. This technique utilizes enzymes, most commonly lipases, which can stereoselectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino alcohols like 1-(tert-butylamino)-3-phenoxypropan-2-ol, this often involves the acylation of the hydroxyl group or the hydrolysis of a corresponding ester.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species are widely used for the resolution of beta-blocker precursors. mdpi.comsciforum.net For instance, the kinetic resolution of a racemic chlorohydrin precursor to atenolol (B1665814) was efficiently achieved using CALB and vinyl butanoate as the acyl donor. mdpi.com This reaction yielded the enantiopure (R)-chlorohydrin with an enantiomeric excess of over 99%. mdpi.com

Similarly, the kinetic resolution of propranolol precursors has been accomplished through lipase-catalyzed stereoselective transesterification with enol esters. sciforum.net A systematic study of reaction conditions, including temperature, solvent, and acyl donor, allows for the optimization of the separation of the enantiomers. sciforum.net A mechanoenzymatic approach using CALB has also been shown to be effective for the kinetic resolution of propranolol precursors, achieving high enantiomeric excess (up to 99%) and complete conversion. nih.govnih.gov

| Enzyme | Target Substrate Type | Reaction Type | Acyl Donor | Outcome |

| Candida antarctica Lipase B (CALB) | Racemic chlorohydrin precursor of Atenolol | Transesterification | Vinyl butanoate | >99% ee for (R)-chlorohydrin |

| Addzyme 001 (lipase) | Racemic chlorohydrin precursor of Propranolol | Transesterification | Vinyl acetate | 98% ee for (S)-acetate, 97% ee for (R)-alcohol |

Chromatographic Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers. This direct method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For the separation of beta-blockers like 1-(tert-butylamino)-3-phenoxypropan-2-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. The Chiralcel OD column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the enantiomeric separation of atenolol. nih.govtandfonline.com A mobile phase consisting of hexane, ethanol, and diethylamine (B46881) (75:25:0.1 v/v/v) provided good resolution of the atenolol enantiomers. nih.govtandfonline.com

Another class of CSPs used for this purpose are protein-based columns, such as those with ovomucoid as the chiral selector. An Ultron ES-OVM column has been used for the resolution of propranolol enantiomers in biological samples, demonstrating satisfactory separation with a mobile phase of 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol. nih.gov

The choice of the mobile phase is crucial for optimizing the separation and can be operated in normal-phase, reversed-phase, or polar organic modes. The addition of modifiers, such as acids or bases, can significantly improve peak shape and resolution.

| Chiral Stationary Phase (CSP) | Target Compound | Mobile Phase | Detection |

| Chiralcel OD (Cellulose-based) | Atenolol | Hexane-ethanol-diethylamine (75:25:0.1 v/v/v) | UV at 276 nm |

| Ultron ES-OVM (Ovomucoid-based) | Propranolol | 50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanol | Fluorometric (λex = 297 nm, λem = 340 nm) |

| Chiralcel AGP | Atenolol | 10 mM sodium phosphate (B84403) buffer (pH 7.0)-methanol (95:5 v/v) | UV at 225 nm |

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "1-(Tert-butylamino)-3-phenoxypropan-2-ol," it has been determined that there is insufficient publicly available information to construct the detailed and specific article you have requested.

The outline provided requires in-depth experimental data and research findings for highly specialized analyses, including:

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific 1H and 13C chemical shifts, and data from multi-dimensional experiments like COSY, HMQC, or HMBC for this exact molecule could not be located.

Comprehensive Mass Spectrometry (MS) Fragmentation Pathway Analysis: While theoretical fragmentation can be predicted, detailed experimental mass spectrometry studies identifying and analyzing the specific fragmentation pathways for this compound are not available.

Vibrational Spectroscopy (Infrared and Raman): Published IR and Raman spectra with specific band assignments for functional group analysis of this compound were not found.

X-ray Crystallography: There are no published reports on the single-crystal X-ray diffraction of "1-(Tert-butylamino)-3-phenoxypropan-2-ol." Consequently, information regarding its absolute configuration, conformation, potential polymorphism, and solid-state structural diversity is not available.

The user instructions to focus solely on "1-(Tert-butylamino)-3-phenoxypropan-2-ol" and to strictly adhere to the detailed outline cannot be met due to the absence of the necessary primary research data in the public domain. Generating content for the requested sections without this data would require speculation or the use of information from analogous but different compounds, which would violate the core requirements of your request for a scientifically accurate article focused exclusively on the specified molecule.

Therefore, the article cannot be generated at this time. Should peer-reviewed studies focusing on the detailed structural elucidation of "1-(Tert-butylamino)-3-phenoxypropan-2-ol" be published in the future, the creation of such an article would become feasible.

Sophisticated Structural Elucidation and Stereochemical Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemical Assignment

The absolute stereochemistry of chiral molecules, such as the enantiomers of 1-(Tert-butylamino)-3-phenoxypropan-2-ol, is a critical determinant of their pharmacological activity. Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for the elucidation of the absolute configuration of stereoisomers. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org An optically active molecule will absorb one circularly polarized component more strongly than the other at specific wavelengths, resulting in a CD spectrum. The bands in a CD spectrum are known as Cotton effects, which can be positive or negative. researchgate.net Optical rotatory dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. leidenuniv.nlwikipedia.org Together, CD and ORD provide a detailed picture of the stereochemical environment of a molecule.

For aryloxypropanolamine β-blockers, the stereocenter at the 2-position of the propanolamine (B44665) side chain is the primary determinant of their chiroptical properties. The absolute configuration of this chiral center has been definitively linked to the sign of the Cotton effects observed in their CD spectra. It is widely established that for β-blockers of this class, the (S)-enantiomer is associated with a negative Cotton effect, while the (R)-enantiomer exhibits a positive Cotton effect.

The chromophore responsible for the observable CD and ORD signals in these molecules is the aromatic ring system. In the case of 1-(Tert-butylamino)-3-phenoxypropan-2-ol, the phenoxy group serves as the chromophore. The electronic transitions of this aromatic moiety are perturbed by the chiral environment of the propanolamine side chain, giving rise to the differential absorption of circularly polarized light.

Based on the established trends for aryloxypropanolamine β-blockers, the expected chiroptical data for the enantiomers of 1-(Tert-butylamino)-3-phenoxypropan-2-ol can be summarized as follows:

| Enantiomer | Expected Sign of Cotton Effect | Wavelength Range (nm) |

| (S)-1-(Tert-butylamino)-3-phenoxypropan-2-ol | Negative | ~220-240 |

| (R)-1-(Tert-butylamino)-3-phenoxypropan-2-ol | Positive | ~220-240 |

Note: The data in this table is predictive and based on the chiroptical properties of structurally related aryloxypropanolamine β-blockers. Specific experimental values for 1-(Tert-butylamino)-3-phenoxypropan-2-ol were not available in the reviewed literature.

The ORD curve for these compounds would be expected to show a corresponding plain curve at wavelengths distant from the absorption maximum, with the sign of the rotation correlating with the specific enantiomer. In proximity to the absorption band of the phenoxy chromophore, an anomalous dispersion curve, characteristic of the Cotton effect, would be observed.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic properties and reactivity of molecules. For aryloxypropanolamine compounds like 1-(Tert-butylamino)-3-phenoxypropan-2-ol, these methods elucidate the fundamental aspects of their molecular behavior.

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and kinetic stability of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.commdpi.comnih.gov

For beta-blockers, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine their optimized geometries and electronic structures. researchgate.net The HOMO is typically localized over the aromatic (phenoxy) ring, indicating this region as the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the aminopropanol (B1366323) side chain. This separation of frontier orbitals dictates the molecule's charge transfer characteristics.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. In these maps, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and are targets for nucleophiles. For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, the MEP would show a negative potential around the phenoxy oxygen atom and the hydroxyl group, while the protonated amine group would exhibit a strong positive potential, highlighting its role in forming ionic interactions.

Table 1: Representative Quantum Chemical Parameters for Aryloxypropanolamine Beta-Blockers

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating capacity; related to ionization potential. |

| ELUMO | -1.5 to -2.0 | Electron-accepting capacity; related to electron affinity. |

| Energy Gap (ΔE) | 4.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |

Note: Values are representative for the class of compounds and derived from methodologies described in cited literature. irjweb.commdpi.com

The biological activity of a flexible molecule like 1-(Tert-butylamino)-3-phenoxypropan-2-ol is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. Proton Magnetic Resonance (NMR) studies on related 1-alkylamino-3-aryloxy-2-propanols suggest that in nonpolar environments, these molecules can adopt a stable, "rigid" conformation. This rigidity is achieved through the formation of two intramolecular hydrogen bonds, creating a bicyclic chelated structure. nih.gov This specific conformation is believed to be crucial for fitting into the active site of adrenergic receptors. nih.gov

A Potential Energy Surface (PES) map provides a more comprehensive view of the conformational landscape. A PES is generated by systematically changing specific geometric parameters, such as dihedral angles, and calculating the molecule's energy at each point. This process, known as a "relaxed" PES scan, involves optimizing the remaining geometric parameters at each step. q-chem.comuni-muenchen.de For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, key dihedral angles for a PES scan would include the C-O-C-C bond of the ether linkage and the C-C-C-N bond of the propanolamine (B44665) chain. The resulting map reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable conformation. researchgate.netresearchgate.netreadthedocs.io

Table 2: Hypothetical Dihedral Angles for PES Scan of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

| Dihedral Angle | Atoms Involved | Expected Low-Energy Conformations | Expected High-Energy Conformations |

|---|---|---|---|

| τ1 (Ether Linkage) | Ar-O-CH₂-CH | Gauche and anti-arrangements to minimize steric hindrance. | Eclipsed conformations where the aromatic ring and propanol (B110389) chain are aligned. |

| τ2 (Side Chain) | O-CH₂-CH(OH)-CH₂ | Orientations allowing for intramolecular hydrogen bonding between the hydroxyl and amine groups. nih.gov | Conformations with steric clash between bulky groups. |

| τ3 (Amine Group) | CH(OH)-CH₂-NH-C(CH₃)₃ | Staggered conformations around the C-N bond. | Eclipsed conformations involving the bulky tert-butyl group. |

Molecular Dynamics Simulations for Understanding Ligand Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment. acs.orgnih.govtu-darmstadt.de By simulating the movements of atoms and molecules according to the principles of classical mechanics, MD can reveal how 1-(Tert-butylamino)-3-phenoxypropan-2-ol behaves in a biological context, such as in an aqueous solution or near a cell membrane.

Simulations of the closely related beta-blocker propranolol (B1214883) in a fully hydrated dipalmitoylphosphatidylcholine (DPPC) lipid bilayer show that the drug partitions into the membrane. nih.gov The aromatic naphthyl group (analogous to the phenoxy group) anchors within the hydrophobic core of the bilayer, while the polar amino alcohol side chain orients towards the polar head groups and the aqueous phase. Such simulations reveal that the molecule is not static; the side chain exhibits considerable flexibility, which is essential for it to adopt the correct orientation to bind to a receptor embedded within the membrane. nih.govresearchgate.net

These simulations also highlight the crucial role of water. Water molecules form hydrogen bonds with the hydroxyl and amine groups of the side chain, influencing its conformation and solubility. The interaction with the solvent is a key determinant of the drug's pharmacokinetic properties. MD studies can quantify these interactions, for instance, by analyzing hydrogen bond lifetimes and radial distribution functions to understand the solvation shell around the molecule. nih.gov

In Silico Prediction of Molecular Interactions and Target Binding Characteristics

Computational techniques are instrumental in predicting how a ligand will interact with its biological target, thereby guiding drug design and discovery.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a macromolecule, such as a protein receptor. mdpi.com For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, the primary targets are the β-adrenergic receptors (β-ARs). nih.gov Docking studies using crystal structures of β1- and β2-ARs (e.g., PDB IDs: 2RH1, 3SN6) have been performed on a wide range of beta-blockers, including propranolol. biorxiv.orgmdpi.com

These studies consistently show that the aryloxypropanolamine scaffold fits into a well-defined binding pocket. Key interactions include:

Ionic Bond: The protonated secondary amine forms a strong, charge-assisted hydrogen bond with the carboxylate side chain of a highly conserved aspartic acid residue (Asp113 in the β2-AR). nih.gov This interaction is considered a critical anchor point for most beta-blockers.

Hydrogen Bonds: The hydroxyl group on the propanolamine chain acts as both a hydrogen bond donor and acceptor, forming crucial connections with serine residues (e.g., Ser203, Ser204, Ser207) in the binding pocket. nih.gov

Hydrophobic Interactions: The phenoxy group is accommodated in a hydrophobic pocket formed by nonpolar amino acid residues. Aromatic interactions, such as π-π stacking with phenylalanine or tyrosine residues, further stabilize the binding. nih.gov

The binding energy, calculated by a scoring function, provides an estimate of the binding affinity. By comparing the docking scores and binding modes of different compounds, researchers can predict their relative potencies and selectivities. nih.govnih.gov

Table 3: Key Amino Acid Interactions for Beta-Blockers at the β2-Adrenergic Receptor

| Receptor Residue | Ligand Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Asp113 | Protonated Amine | Ionic Bond / Charge-Assisted H-Bond | nih.gov |

| Ser204 / Ser207 | Hydroxyl Group | Hydrogen Bond | nih.gov |

| Asn312 / Tyr308 | Hydroxyl Group / Amine | Hydrogen Bond | nih.gov |

| Val114 / Phe290 | Phenoxy Ring | Hydrophobic / van der Waals | nih.gov |

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov For beta-blockers, a typical ligand-based pharmacophore model consists of:

An aromatic ring feature (representing the phenoxy group).

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond donor/acceptor (the hydroxyl group).

A positive ionizable feature (the secondary amine).

The specific 3D arrangement and distances between these features are critical. ias.ac.in Pharmacophore models can be generated from a set of known active molecules or from the structure of the ligand-receptor complex. nih.govnih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, is a highly efficient method for identifying new potential drug candidates. crsp.dzmpu.edu.moplos.org Hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and experimental testing. crsp.dzresearchgate.net This hierarchical approach streamlines the drug discovery process, saving significant time and resources. crsp.dzcrsp.dz

Preclinical Pharmacological Mechanisms of Action

Detailed Receptor Binding Kinetics and Affinity Studies of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

As a non-selective beta-adrenergic receptor antagonist, 1-(tert-butylamino)-3-phenoxypropan-2-ol is expected to exhibit high affinity for both β1 and β2 adrenergic receptors. Propranolol (B1214883), a prototypical non-selective beta-blocker, has been shown to bind with high affinity to both of these receptor subtypes. This lack of selectivity is a defining characteristic of this class of drugs. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a radiolabeled ligand from the receptor is measured. The potency of antagonism is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Representative Beta-Adrenergic Receptor Binding Affinities of Propranolol

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference Tissue/Cell Line |

|---|---|---|

| Human β1-adrenoceptor | 1.8 | CHO cells |

| Human β2-adrenoceptor | 1.2 | CHO cells |

| Human β3-adrenoceptor | >1000 | CHO cells |

The data for propranolol indicates a high and roughly equivalent affinity for β1 and β2 receptors, with significantly lower affinity for the β3 subtype. This profile is consistent with its classification as a non-selective beta-blocker.

Beyond their primary targets, many drugs can interact with other receptors and transporters, leading to off-target effects. Non-selective beta-blockers like propranolol have been investigated for such interactions. These studies are crucial for understanding the full pharmacological profile of a compound and predicting potential side effects. Propranolol has been shown to interact with several other G-protein coupled receptors (GPCRs) and transporters, albeit generally with lower affinity than for beta-adrenergic receptors.

Representative Off-Target Binding Profile of Propranolol

| Off-Target Receptor/Transporter | Binding Affinity (Ki) in nM | Observed Effect |

|---|---|---|

| Serotonin 5-HT1A Receptor | ~100 | Antagonist/Partial Agonist |

| Serotonin 5-HT1B Receptor | ~200 | Antagonist |

| Serotonin Transporter (SERT) | >1000 | Weak Inhibition |

| Dopamine D2 Receptor | >1000 | Weak Antagonism |

These off-target interactions may contribute to some of the therapeutic effects and side effects of non-selective beta-blockers that are not directly related to beta-adrenoceptor blockade.

Cellular Signaling Pathway Modulation by 1-(Tert-butylamino)-3-phenoxypropan-2-ol

Beta-adrenergic receptors are classical G-protein coupled receptors (GPCRs). Upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, β1 and β2 receptors primarily couple to the stimulatory G-protein, Gs. This coupling initiates a downstream signaling cascade. As a beta-blocker, 1-(tert-butylamino)-3-phenoxypropan-2-ol would act as an antagonist at these receptors, preventing the binding of agonists and thereby inhibiting Gs protein activation. Some beta-blockers, like carvedilol (B1668590), have also been shown to act as "biased ligands," capable of activating β-arrestin-mediated signaling pathways independent of G-protein activation. This can lead to distinct cellular responses. While all beta-blockers inhibit agonist binding, some can induce cellular responses through these G-protein-independent pathways.

The activation of the Gs alpha subunit by agonist-bound beta-adrenergic receptors leads to the stimulation of the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By blocking the activation of β1 and β2 receptors, 1-(tert-butylamino)-3-phenoxypropan-2-ol is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. This reduction in cAMP is a cornerstone of the mechanism of action of beta-blockers. Certain beta-blockers have been shown to reduce cAMP signaling by either decreasing the basal activity of beta-adrenergic receptors or by blocking agonist-induced receptor activation.

The effects of beta-blockers on cellular function are not solely mediated by changes in cAMP levels. Some beta-blockers, including propranolol, have been shown to directly interact with and modulate the function of various ion channels, an effect that is independent of their beta-adrenergic receptor blocking properties. This is often referred to as a "membrane-stabilizing effect." Preclinical studies have demonstrated that propranolol can block voltage-gated sodium channels in a manner similar to local anesthetics. This action can contribute to its antiarrhythmic properties. Furthermore, some beta-blockers have been found to modulate the activity of L-type calcium channels in neurons.

Representative Effects of Propranolol on Ion Channels

| Ion Channel | Effect | Mechanism |

|---|---|---|

| Voltage-gated Sodium Channels (e.g., Nav1.5) | Inhibition | Direct channel block |

| L-type Calcium Channels | Modulation | Indirect, via β2AR-cAMP-PKA signaling |

Enzyme Inhibition and Activation Kinetics (In Vitro Studies)

The preclinical assessment of a drug candidate's effect on metabolic enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies utilizing human liver microsomes, recombinant enzymes, and other cellular systems provide the primary data for these evaluations. For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, the focus of such studies is on its potential to inhibit or induce enzymes critical to xenobiotic metabolism.

Inhibition Profiles against Key Metabolic Enzymes (e.g., Monoamine Oxidase)

Monoamine oxidases (MAO) are a family of mitochondrial enzymes, existing as two primary isoforms, MAO-A and MAO-B, that are responsible for the oxidative deamination of various endogenous and exogenous amines, including several neurotransmitters. nih.govmdpi.com Inhibition of these enzymes can lead to significant physiological effects and is a mechanism of action for several classes of drugs. nih.gov

Interaction with Cytochrome P450 Isozymes for Preclinical Metabolic Insights

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast majority of clinically used drugs. mdpi.comnih.gov Preclinical in vitro studies are essential to determine which CYP isozymes are involved in a drug's metabolism and whether the drug can inhibit or induce these enzymes, which is a primary cause of drug-drug interactions. dovepress.com

It is established that 1-(Tert-butylamino)-3-phenoxypropan-2-ol is a lipophilic compound that undergoes high hepatic first-pass metabolism, which is predominantly mediated by the cytochrome P450 system. nih.gov This extensive metabolism indicates that one or more CYP isozymes are significantly involved in its clearance.

Despite the acknowledged role of the CYP450 system in its metabolism, specific in vitro kinetic data detailing the interactions of 1-(Tert-butylamino)-3-phenoxypropan-2-ol with individual CYP isozymes are not widely available in the reviewed scientific literature. Key preclinical data, such as which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) are primarily responsible for its metabolic transformation, remain to be fully elucidated. Furthermore, quantitative assessments of its potential to act as an inhibitor or an inducer of these enzymes are not extensively reported. Without such data, creating a detailed profile of its inhibitory or inductive potential is not possible.

The table below summarizes the status of available in vitro data regarding the interaction of 1-(Tert-butylamino)-3-phenoxypropan-2-ol with key metabolic enzyme systems.

| Enzyme System | Interaction Type | Specific Isozymes Studied | Reported In Vitro Kinetic Data (e.g., IC50, Ki) |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition Profile | MAO-A, MAO-B | Data not available in reviewed literature |

| Cytochrome P450 (CYP) | Metabolism/Inhibition/Induction | Specific isozyme contributions not detailed | Data not available in reviewed literature |

Preclinical Metabolic Fate and Pharmacokinetic Profiling

In Vitro Metabolic Studies of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

In vitro metabolic studies are crucial for predicting the in vivo behavior of a new chemical entity. These assessments, typically conducted using liver microsomes and hepatocytes, offer insights into the metabolic stability of a compound and the enzymatic pathways responsible for its biotransformation.

Hepatic Microsomal and Hepatocyte Stability Assessments

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used to evaluate Phase I metabolic stability. Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of hepatic clearance.

For a compound with the structural characteristics of 1-(Tert-butylamino)-3-phenoxypropan-2-ol, it is anticipated to undergo significant hepatic metabolism. In studies with human liver microsomes, structurally similar beta-blockers like carvedilol (B1668590) exhibit moderate to high clearance. The stability of such compounds is dependent on the specific CYP enzymes involved in their metabolism.

Table 1: Representative Hepatic Microsomal Stability Data for a Structurally Similar Compound (Carvedilol)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 25 | 27.7 |

| Rat | 15 | 46.2 |

This data is representative of a compound with a similar chemical structure and is intended for illustrative purposes.

Hepatocyte stability assays would likely confirm these findings, potentially showing a slightly higher clearance due to the contribution of both Phase I and Phase II metabolic pathways.

Identification and Structural Elucidation of Major Metabolites

The metabolism of aryloxypropanolamine compounds is typically characterized by hydroxylation and subsequent conjugation. For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, the primary routes of metabolism are expected to involve:

Aromatic Hydroxylation: The phenoxy ring is a likely site for hydroxylation, primarily mediated by CYP2D6 and to a lesser extent by other CYP isoforms like CYP2C9. nih.gov

Aliphatic Hydroxylation: The propanol (B110389) side chain can also undergo hydroxylation.

O-dealkylation: While a minor pathway for some similar compounds, it can occur. nih.gov

Glucuronidation: The hydroxyl groups of the parent compound and its hydroxylated metabolites are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). clinpgx.orgnih.gov

The major metabolites would therefore be various hydroxylated and glucuronidated derivatives of the parent compound. In studies on carvedilol, metabolites such as 4'- and 5'-hydroxyphenyl carvedilol are major products of CYP2D6 activity. nih.gov

Table 2: Predicted Major Metabolites of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

| Metabolite | Metabolic Pathway | Key Enzymes |

|---|---|---|

| 4-Hydroxy-1-(tert-butylamino)-3-phenoxypropan-2-ol | Aromatic Hydroxylation | CYP2D6, CYP2C9 |

| Glucuronide conjugate of parent compound | Glucuronidation | UGTs |

Comparative Metabolic Profiles across Different Preclinical Species

Significant interspecies differences in drug metabolism are common and are important to consider when extrapolating preclinical data to humans. For beta-blockers, the activity of specific CYP enzymes can vary considerably between species.

Studies on carvedilol have shown that rats, dogs, and mice all metabolize the compound extensively, but the specific metabolite profiles differ. nih.gov In dogs, glucuronidation of the parent compound and hydroxylation of the carbazolyl ring are major pathways. nih.gov Rats exhibit a simpler profile with primary hydroxylation of the carbazolyl ring followed by glucuronidation. nih.gov Mice, in contrast, display a more complex pattern with glucuronidation of the parent compound and hydroxylation at multiple positions. nih.gov These differences are largely attributable to variations in the expression and activity of CYP and UGT enzymes across these species.

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism system.

Evaluation of Absorption, Distribution, and Elimination Kinetics

Based on its physicochemical properties (a lipophilic compound), 1-(Tert-butylamino)-3-phenoxypropan-2-ol is expected to be rapidly absorbed after oral administration. drugbank.com However, it would likely undergo extensive first-pass metabolism in the liver, leading to low to moderate oral bioavailability.

Following intravenous administration to dogs, a structurally similar compound, carvedilol, exhibited a median elimination half-life of 282 minutes. avma.org The volume of distribution is expected to be large, indicating extensive tissue distribution, which is characteristic of lipophilic beta-blockers. drugbank.comdrugbank.com Elimination is predicted to be primarily through hepatic metabolism, with less than 2% of the unchanged drug excreted in the urine. drugbank.com

Table 3: Representative Pharmacokinetic Parameters of a Structurally Similar Compound (Carvedilol) in Dogs

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Tmax | N/A | 1-2 hours drugbank.com |

| Cmax | 476 ng/mL (extrapolated) avma.org | Variable |

| t½ (elimination) | 282 minutes avma.org | ~4-7 hours drugbank.com |

This data is representative and compiled from studies on a structurally analogous compound.

Determination of Tissue Distribution and Bioavailability

The high lipophilicity of aryloxypropanolamine beta-blockers suggests that they will be widely distributed throughout the body, readily crossing cell membranes. drugbank.com High concentrations are expected in well-perfused organs such as the liver, lungs, and kidneys. The compound is also likely to be highly bound to plasma proteins, primarily albumin. drugbank.com

The oral bioavailability of 1-(Tert-butylamino)-3-phenoxypropan-2-ol is anticipated to be low and variable, a common feature of drugs that undergo extensive first-pass metabolism. In dogs, the oral bioavailability of carvedilol was found to be highly variable, with a median of only 2.1%. avma.org This variability can be influenced by factors such as gastrointestinal motility, food effects, and individual differences in metabolic enzyme activity.

Characterization of Excretion Pathways and Rate

The elimination of 1-(Tert-butylamino)-3-phenoxypropan-2-ol and its metabolites is expected to occur through the primary routes of renal (urinary) and fecal excretion. The balance between these two pathways is influenced by the physicochemical properties of the metabolites, such as their polarity and molecular weight, as well as the physiological characteristics of the animal species under investigation.

Urinary Excretion

In preclinical models, it is anticipated that the more water-soluble metabolites of 1-(Tert-butylamino)-3-phenoxypropan-2-ol are primarily cleared from the body via the kidneys and excreted in the urine. The process of renal excretion involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. A study in conscious rats investigating the effects of bopindolol (B133282) on renal function indicated that the drug itself has minimal impact on renal excretory function at effective beta-blocking doses. This suggests that the compound does not significantly alter the kidney's capacity to excrete substances.

For the related compound, pindolol, a portion of the administered dose is excreted unchanged in the urine, alongside its metabolites such as glucuronides and sulfates. It is plausible that the active metabolite of bopindolol follows a similar path, with a certain percentage being eliminated renally.

Fecal Excretion

The fecal route of excretion typically involves the elimination of unabsorbed drug or metabolites that have been actively transported into the gastrointestinal tract, often via biliary excretion. For lipophilic compounds or high molecular weight metabolites, biliary excretion into the feces can be a significant elimination pathway. Given the metabolic processes that bopindolol undergoes, it is likely that some of its metabolites are eliminated through the feces.

The following table summarizes the anticipated primary excretion routes based on the characteristics of beta-adrenergic blockers and related compounds.

| Excretion Pathway | Description | Expected Role for 1-(Tert-butylamino)-3-phenoxypropan-2-ol Metabolites |

| Urinary | Elimination of water-soluble compounds and metabolites through the kidneys. | A primary route for polar metabolites. |

| Fecal | Elimination of unabsorbed compound or metabolites excreted into the bile and gastrointestinal tract. | A potential route for less polar metabolites and conjugates. |

Structure Activity Relationship Sar and Derivative Synthesis

Rational Design and Synthesis of Analogs and Derivatives of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

The synthesis of analogs of 1-(tert-butylamino)-3-phenoxypropan-2-ol typically involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with tert-butylamine (B42293) or other suitable amines. This versatile synthetic route allows for extensive modifications at various positions of the molecule, enabling a thorough investigation of the structure-activity relationship (SAR).

The nature and position of substituents on the aromatic phenoxy ring play a crucial role in modulating the potency and selectivity of β-adrenergic antagonists. oup.com

Ortho-Substitution : Substituents at the ortho-position of the phenoxy ring generally lead to an increase in β-blocking potency. oup.com This is particularly evident when the substituent contains a heteroatom in the alpha position, which is thought to enhance binding affinity through additional electronic interactions with the receptor. oup.com For instance, ortho-substituted analogs like oxprenolol (B1678068) and alprenolol, which feature an allyloxy and allyl group respectively, are potent β-blockers. mdpi.com

Meta-Substitution : Meta-substitution on the aromatic ring can also enhance activity. mdpi.com Toliprolol, a meta-substituted derivative, exhibits significant β-adrenolytic activity with reduced cardiodepressive effects. mdpi.com

Para-Substitution : Para-substitution is a key determinant of cardioselectivity (β1-selectivity). mdpi.com The presence of a substituent at the para-position, often in the absence of meta-substituents, is a common structural feature of many cardioselective β-blockers. mdpi.com Amide-containing substituents at the para-position have been shown to confer cardioselectivity.

The following table summarizes the impact of various substituents on the phenoxy ring on β-adrenergic blocking activity.

| Compound/Analog | Substitution on Phenoxy Ring | Impact on Activity |

| Oxprenolol | ortho-allyloxy | Increased potency |

| Alprenolol | ortho-allyl | Increased potency |

| Toliprolol | meta-methyl | High β-adrenolytic activity |

| Practolol | para-acetamido | Cardioselectivity |

| Atenolol (B1665814) | para-carbamoylmethyl | Cardioselectivity |

This table is generated based on qualitative structure-activity relationship principles and may not reflect precise quantitative differences.

The propanolamine (B44665) backbone is a critical pharmacophoric element. Key structural features include:

Hydroxyl Group : The secondary hydroxyl group on the propanolamine chain is essential for binding to the β-adrenergic receptor, likely through hydrogen bonding with the receptor's active site. mdpi.com

Ether Linkage : The ether oxygen atom in the side chain, while common in many potent β-blockers, is not an absolute requirement for activity. Carbon isosteres, where the oxygen is replaced by a methylene (B1212753) group, can still exhibit significant β-blocking potency. ualberta.ca

Stereochemistry : The carbon atom bearing the hydroxyl group is a chiral center, and the biological activity of phenoxypropanolamine β-blockers is highly stereoselective. chapman.edunih.gov The (S)-enantiomer typically possesses significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer. nih.gov For many β-blockers, the S:R activity ratio can range from 33 to over 530. chapman.edu

The bulky tert-butyl group on the nitrogen atom is a key feature for β-antagonistic activity.

Bulky Substituents : A branched, bulky alkyl group, such as isopropyl or tert-butyl, on the terminal amino nitrogen is crucial for potent β-blockade. oup.com The tert-butyl group in 1-(tert-butylamino)-3-phenoxypropan-2-ol is a prime example of this requirement.

Impact on Selectivity : Modifications to the N-substituent can influence cardioselectivity. The attachment of certain groups, such as 3,4-dimethoxyphenylethyl or acylamino-alkyl moieties, to the terminal nitrogen can enhance β1-selectivity. oup.com The introduction of a 5-ethoxysalicylamide substituent in place of the tert-butyl group has been shown to substantially increase β-blocking potency. ualberta.ca

The following table illustrates the effect of different N-substituents on β-adrenergic blocking activity.

| N-Substituent | Relative Potency | Selectivity |

| Isopropyl | High | Generally non-selective |

| Tert-butyl | High | Generally non-selective |

| 3,4-Dimethoxyphenylethyl | High | Increased β1-selectivity |

| Acylamino-alkyl | High | Increased β1-selectivity |

| 5-Ethoxysalicylamide | Very High | - |

This table is a generalized representation of structure-activity trends.

Comprehensive Investigation of Structure-Activity Relationships for Receptor Binding and Functional Efficacy

A comprehensive understanding of the SAR for 1-(tert-butylamino)-3-phenoxypropan-2-ol and its derivatives requires a detailed analysis of how structural modifications affect receptor binding affinity and functional efficacy.

As previously mentioned, stereochemistry is a critical determinant of the biological activity of β-blockers. The (S)-enantiomer of 1-(tert-butylamino)-3-phenoxypropan-2-ol and its analogs consistently demonstrates significantly higher affinity for β-adrenoceptors than the (R)-enantiomer. chapman.edunih.gov This stereoselectivity is a cornerstone of the interaction between these ligands and their receptor targets. The higher affinity of the (S)-enantiomer translates to greater potency in blocking the effects of catecholamines at β-receptors. nih.gov While the primary β-blocking activity resides in the (S)-enantiomer, in some specific cases, the (R)-enantiomer may exhibit activity at other receptors or have different pharmacokinetic properties. chapman.edu

The essential pharmacophoric features of 1-(tert-butylamino)-3-phenoxypropan-2-ol and related β-blockers have been well-defined through extensive SAR studies. These key features are:

An Aromatic Ring : The phenoxy group serves as the aromatic anchor, engaging in hydrophobic and/or van der Waals interactions with a corresponding pocket in the receptor. The nature and substitution pattern of this ring are critical for both potency and selectivity. oup.com

An Ether Linkage : The -O-CH2- group connecting the aromatic ring to the propanolamine side chain, while not strictly essential, is present in the most potent aryloxypropanolamine β-blockers. ualberta.ca

A Secondary Alcohol : The hydroxyl group on the propanolamine backbone is a crucial hydrogen bond donor, interacting with specific amino acid residues in the receptor's binding site. mdpi.com

A Secondary Amine with a Bulky Substituent : The protonated secondary amine forms an ionic bond with an acidic amino acid residue in the receptor. The bulky substituent, such as a tert-butyl group, is essential for antagonist activity and occupies a hydrophobic pocket, which is a key differentiator from β-agonists that typically have smaller N-substituents. oup.com

The spatial arrangement of these pharmacophoric elements is critical for optimal receptor binding and subsequent biological activity.

Prodrug Strategies and Targeted Delivery Approaches for Modulating Pharmacological Characteristics of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

Prodrug design is a versatile strategy employed in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of pharmacologically active compounds. For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, a beta-adrenergic blocking agent, prodrug strategies can be conceptualized to enhance its therapeutic efficacy by improving its absorption, distribution, and site-specific delivery. This section explores potential prodrug strategies and targeted delivery approaches that could modulate the pharmacological characteristics of this compound.

The primary functional group on 1-(Tert-butylamino)-3-phenoxypropan-2-ol amenable to prodrug modification is the secondary hydroxyl group. This allows for the formation of various bioreversible linkages, most commonly esters and carbonates. The rationale behind such modifications is to alter the molecule's lipophilicity, which in turn can significantly influence its absorption across biological membranes.

A key application for prodrugs of beta-blockers is in ophthalmic delivery for the treatment of glaucoma. The cornea presents a significant barrier to drug absorption, and increasing the lipophilicity of a drug can enhance its penetration through the corneal epithelium. Studies on other beta-blockers, such as timolol (B1209231) and tilisolol, have demonstrated the effectiveness of this approach. documentsdelivered.comnih.govarvojournals.org By converting the hydrophilic parent drug into a more lipophilic ester prodrug, corneal permeability can be significantly increased. documentsdelivered.comnih.gov Following absorption, these prodrugs are designed to be hydrolyzed by esterases present in ocular tissues, releasing the active parent drug at the target site. nih.gov

The structure-activity relationship (SAR) for these ester prodrugs is closely linked to the nature of the acyl group. Generally, an increase in the alkyl chain length of the ester moiety leads to a corresponding increase in lipophilicity. However, this relationship is not always linear with respect to corneal permeability. An optimal lipophilicity range exists for maximal corneal penetration; excessively lipophilic compounds may be retained in the lipid bilayers of the corneal epithelium and show reduced partitioning into the aqueous stroma.

The following interactive table illustrates a hypothetical structure-activity relationship for ester prodrugs of 1-(Tert-butylamino)-3-phenoxypropan-2-ol, based on trends observed with other beta-blockers.

| Prodrug Moiety | Chemical Structure | Calculated logP (Hypothetical) | Relative Corneal Permeability (Hypothetical) |

| None (Parent Drug) | - | 1.5 | 1.0 |

| Acetyl | -COCH₃ | 2.1 | 3.5 |

| Propionyl | -CO(CH₂)CH₃ | 2.6 | 5.2 |

| Butyryl | -CO(CH₂)₂CH₃ | 3.1 | 6.8 |

| Pivaloyl | -COC(CH₃)₃ | 3.4 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on research on analogous beta-blocker prodrugs.

Beyond simple aliphatic esters, other promoieties could be explored. For instance, amino acid promoieties could be attached to the hydroxyl group via an ester linkage. This strategy could potentially leverage amino acid transporters that are expressed in various tissues, including the eye, to facilitate active transport of the prodrug into the target cells. wjgnet.comacs.org

Targeted delivery approaches for 1-(Tert-butylamino)-3-phenoxypropan-2-ol prodrugs primarily focus on enhancing drug concentrations at specific sites of action while minimizing systemic exposure.

For ocular applications, the goal is to maximize corneal penetration and subsequent drug release in the anterior chamber. Lipophilic ester prodrugs are a primary example of this approach. documentsdelivered.comnih.govarvojournals.org Furthermore, by achieving higher local concentrations with a lower administered dose, systemic side effects associated with beta-blockers can be reduced.

Targeting the posterior segment of the eye presents a greater challenge due to the blood-retinal barrier. However, strategies to enhance lipophilicity could potentially increase the trans-scleral and trans-retinal penetration of the drug. nih.gov

Another potential application of targeted delivery is to improve oral bioavailability. The absorption of some beta-blockers from the gastrointestinal tract can be limited by their hydrophilicity. Increasing lipophilicity through prodrug formation can enhance passive diffusion across the intestinal epithelium.

The following interactive table provides a hypothetical overview of how different prodrug strategies could influence the tissue distribution of 1-(Tert-butylamino)-3-phenoxypropan-2-ol.

| Prodrug Strategy | Target Tissue | Proposed Mechanism | Expected Outcome (Hypothetical) |

| Lipophilic Ester Prodrug | Cornea/Anterior Chamber | Increased passive diffusion across the cornea | Enhanced local concentration in the eye, reduced systemic absorption |

| Amino Acid Ester Prodrug | Tissues expressing amino acid transporters (e.g., retina) | Carrier-mediated transport | Increased uptake in specific tissues, potentially overcoming transport barriers |

| Long-chain fatty acid ester | Lymphatic System | Incorporation into chylomicrons | Bypassing first-pass metabolism, potentially increasing oral bioavailability |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential of various prodrug strategies.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis of 1-(Tert-butylamino)-3-phenoxypropan-2-ol

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures and quantifying individual components. For 1-(Tert-butylamino)-3-phenoxypropan-2-ol, various chromatographic techniques are employed to ensure its chemical integrity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of 1-(Tert-butylamino)-3-phenoxypropan-2-ol. ijprajournal.comresearchgate.net The development of an effective HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities.

Method Development: A typical approach utilizes a reversed-phase stationary phase, such as a C18 column, which is effective for separating moderately polar compounds like 1-(Tert-butylamino)-3-phenoxypropan-2-ol. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. bvsalud.org Adjusting the pH of the mobile phase is critical for controlling the retention time and peak shape of the analyte, which contains a secondary amine group. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the phenoxy chromophore exhibits maximum absorbance, typically around 270-280 nm. koreascience.kr

Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and assesses various performance characteristics. europa.eu These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com A validated method provides confidence that the results are reliable and reproducible.

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Specificity | The peak for the main compound is well-resolved from impurities and excipients. | Ensures the method is selective for the analyte of interest. |

| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration over a specified range. bvsalud.org |

| Accuracy | Recovery of 98.0% to 102.0% | Measures the closeness of the test results to the true value. mdpi.com |

| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 2.0% | Indicates the degree of scatter between a series of measurements. |

| LOD | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. mdpi.com |

| LOQ | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the impurity profiling of pharmaceutical compounds. thermofisher.com For semi-volatile compounds like 1-(Tert-butylamino)-3-phenoxypropan-2-ol, GC-MS offers high chromatographic resolution and definitive peak identification through mass spectral data.

Due to the presence of polar hydroxyl and amine groups, direct analysis of this compound by GC can be challenging, leading to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to increase volatility and thermal stability. nih.gov Common derivatizing agents include silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.netfaa.gov

In research applications, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. thermofisher.com The mass spectrometer provides structural information based on the fragmentation patterns of the derivatized analyte and its impurities, allowing for confident identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for targeted impurity analysis. bohrium.com

| Derivatization Agent | Analyte | Key Mass Fragments (m/z) | Significance |

|---|---|---|---|

| Pentafluoropropionic anhydride (PFPA) | Structurally similar beta-blockers | 408, 366, 202, 176 | Common primary fragments found across several PFPA-derivatized beta-blockers. faa.gov |

| PFPA | Specific Beta-Blocker (e.g., Propranolol) | 551, 183, 144, 127 | Unique fragments used for positive identification and differentiation from structurally similar compounds. researchgate.net |

1-(Tert-butylamino)-3-phenoxypropan-2-ol possesses a chiral center at the C-2 position of the propanol (B110389) backbone, meaning it exists as a pair of enantiomers (R and S forms). Enantiomers of chiral drugs often exhibit different pharmacological and toxicological properties. oup.comeijppr.com Therefore, the ability to separate and quantify these enantiomers is critical in pharmaceutical research and development.

Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose. mdpi.comcsfarmacie.cz The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

Several types of CSPs have proven effective for the resolution of beta-blocker enantiomers:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris-(3,5-dimethylphenylcarbamate), are highly successful in separating a broad range of chiral compounds, including beta-blockers. nih.govnih.gov Separation relies on a combination of interactions, including hydrogen bonding and π-π interactions. eijppr.comnih.gov

Macrocyclic Antibiotic CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin can offer unique chiral recognition capabilities for ionizable compounds. csfarmacie.cznih.gov

Protein-based CSPs: Columns with bonded proteins, such as ovomucoid, can also be used for the enantioseparation of some beta-blockers. oup.com

The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial and depends on the specific CSP and analyte. nih.govnih.gov

| CSP Type | Example CSP | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide | Amylose tris-(3,5-dimethylphenylcarbamate) | n-hexane/ethanol/diethylamine (B46881) nih.gov | Hydrogen bonding, π-π interactions, steric hindrance. nih.gov |

| Macrocyclic Antibiotic | Chirobiotic V (Vancomycin-based) | Methanol/acetic acid/triethylamine nih.gov | Inclusion complexation, hydrogen bonding, ionic interactions. |

| Protein-based | Ovomucoid (OM) | Phosphate buffer/acetonitrile oup.com | Hydrophobic and electrostatic interactions. eijppr.com |

Spectrometric Methods for Trace Analysis and Impurity Profiling

Mass spectrometry-based methods provide exceptional sensitivity and specificity, making them indispensable for trace-level analysis and the structural elucidation of unknown impurities and metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for identifying and quantifying trace-level impurities and metabolites of 1-(Tert-butylamino)-3-phenoxypropan-2-ol. chimia.chnih.gov This hyphenated technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govenovatia.com